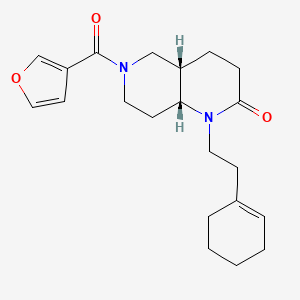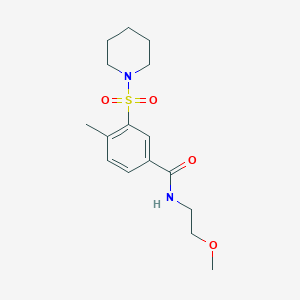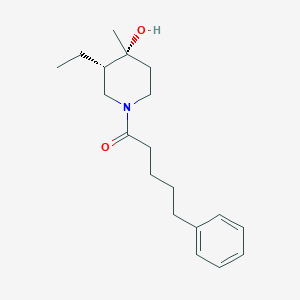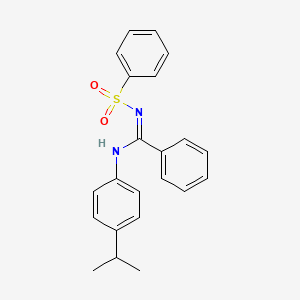
N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide, also known as PSB-0739, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis.
Mechanism of Action
N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide works by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide enhances insulin signaling and improves glucose uptake in insulin-sensitive tissues such as skeletal muscle and adipose tissue. This results in improved glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to improve glucose tolerance, reduce insulin resistance, and decrease inflammation. Additionally, N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is its specificity for PTP1B, which makes it a useful tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, one limitation is that N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has poor solubility in aqueous solutions, which can make it difficult to administer in animal studies.
Future Directions
There are several future directions for research on N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide. One area of interest is the development of more potent and selective PTP1B inhibitors for use in the treatment of type 2 diabetes and other metabolic disorders. Additionally, N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide and other PTP1B inhibitors may have potential as anti-cancer agents, and further research is needed to explore this possibility. Finally, the development of more efficient synthesis methods for N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide and other PTP1B inhibitors could help to facilitate their use in research and clinical settings.
Synthesis Methods
N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide can be synthesized using a multi-step synthetic route that involves the reaction of 4-isopropylphenylboronic acid with 4-bromo-N-(phenylsulfonyl)benzenecarboximidamide in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 4-chloro-3-nitrobenzoic acid, followed by reduction with palladium on carbon to yield the final product.
Scientific Research Applications
N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes, indicating its potential as a novel anti-diabetic agent. Additionally, N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has demonstrated anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various inflammatory and cancerous conditions.
properties
IUPAC Name |
N'-(benzenesulfonyl)-N-(4-propan-2-ylphenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-17(2)18-13-15-20(16-14-18)23-22(19-9-5-3-6-10-19)24-27(25,26)21-11-7-4-8-12-21/h3-17H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYMFDGVRRISII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

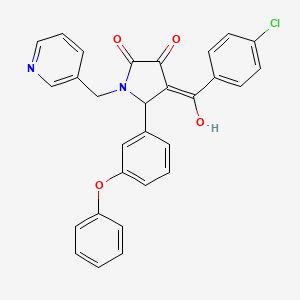
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5440906.png)
![3-ethyl-6-iodo-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5440914.png)
![N-[2-(1H-imidazol-1-yl)benzyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5440918.png)
![5-[1-(3,5-dimethylbenzyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5440921.png)
![2-cyano-N-(2,5-dimethoxyphenyl)-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5440931.png)
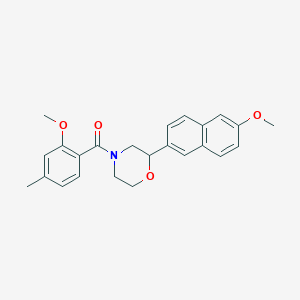
![2-benzylidene-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5440948.png)
![1-[4-({4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B5440951.png)
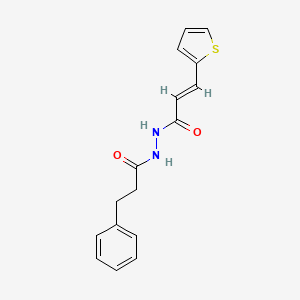
![methyl [4-(4-methylbenzyl)-1-piperazinyl]acetate](/img/structure/B5440960.png)
